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Compound of Interest

Compound Name: Triphenylsulfonium nonaflate

Cat. No.: B114817 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Triphenylsulfonium nonaflate (TPS-Nf) is a widely utilized photoacid generator (PAG) in the

formulation of chemically amplified photoresists (CARs).[1] Upon exposure to deep-UV (DUV)

or extreme-UV (EUV) radiation, TPS-Nf generates a strong acid, nonafluorobutanesulfonic

acid, which then catalyzes a cascade of chemical reactions within the photoresist film.[1] This

catalytic process, known as chemical amplification, is crucial for achieving high sensitivity and

resolution in advanced photolithography, enabling the fabrication of nanoscale features

essential for modern semiconductor devices and of growing interest in advanced drug delivery

systems and high-throughput screening platforms.[1][2]

These application notes provide detailed protocols for the formulation and processing of

photoresists incorporating TPS-Nf, targeting researchers and scientists in materials science,

microfabrication, and drug development.

Mechanism of Action: Photoacid Generation
Triphenylsulfonium nonaflate is an onium salt that is stable under ambient conditions but

undergoes photodecomposition upon irradiation. The process is initiated by the absorption of a

photon, leading to the generation of a strong Brønsted acid. This photogenerated acid then

diffuses locally within the polymer matrix during a subsequent post-exposure bake (PEB) step,

catalyzing the cleavage of acid-labile protecting groups on the polymer backbone. This
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deprotection reaction alters the solubility of the polymer in a developer solution, allowing for the

creation of a positive-tone or negative-tone image.
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Formulation of a Model DUV Photoresist
This protocol describes the formulation of a positive-tone, chemically amplified photoresist for

248 nm (DUV) lithography.

Materials:

Polymer: Poly(4-hydroxystyrene-co-tert-butyl acrylate) (PHS-co-TBA)

Photoacid Generator (PAG): Triphenylsulfonium nonaflate (TPS-Nf)

Solvent: Propylene glycol monomethyl ether acetate (PGMEA)

Quencher (Optional): Tri-n-octylamine

Procedure:

Polymer Solution Preparation: Dissolve the PHS-co-TBA polymer in PGMEA to achieve the

desired solids content. A typical starting point is a 10-15% (w/w) solution. Stir the mixture at

room temperature until the polymer is fully dissolved.

PAG Addition: Add TPS-Nf to the polymer solution. The concentration of the PAG is a critical

parameter influencing the resist's sensitivity and resolution. A typical loading range is 1-5%

(w/w) relative to the polymer weight.

Quencher Addition (Optional): To control acid diffusion and improve resolution, a base

quencher can be added. The amount of quencher is typically a fraction of the PAG

concentration (e.g., 10-20 mol% relative to the PAG).

Mixing and Filtration: Stir the final formulation for several hours to ensure homogeneity. Filter

the solution through a 0.2 µm PTFE filter to remove any particulate matter.

Processing of the Photoresist Film
The following protocol outlines the steps for coating, exposing, and developing the formulated

photoresist.

Substrate Preparation:
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Clean a silicon wafer using a standard cleaning procedure (e.g., Piranha clean or RCA

clean).

Apply an adhesion promoter, such as hexamethyldisilazane (HMDS), by spin-coating or

vapor priming to enhance the adhesion of the photoresist to the substrate.

Spin Coating and Soft Bake:

Dispense the formulated photoresist onto the center of the prepared wafer.

Spin-coat the resist at a speed of 1500-4000 rpm for 30-60 seconds to achieve the desired

film thickness.

Soft Bake (Post-Apply Bake - PAB): Bake the coated wafer on a hotplate to remove residual

solvent and solidify the film. A typical PAB is performed at 90-130°C for 60-90 seconds.

Exposure:

Expose the photoresist film to 248 nm radiation through a photomask using a DUV stepper

or contact aligner. The exposure dose will depend on the specific formulation and desired

feature size. A dose-to-clear (E₀) experiment is recommended to determine the optimal

exposure energy.

Post-Exposure Bake (PEB):

Immediately after exposure, bake the wafer on a hotplate. The PEB step is critical for the

acid-catalyzed deprotection reaction. Typical PEB conditions are 110-140°C for 60-90

seconds.[3][4] The temperature and time of the PEB significantly impact the final pattern

profile and critical dimension (CD).

Development:

Develop the wafer in an aqueous solution of tetramethylammonium hydroxide (TMAH). A

standard developer concentration is 0.26 N (2.38%).

Immerse the wafer in the developer for 30-60 seconds with gentle agitation.

Rinse the wafer thoroughly with deionized water and dry with nitrogen.
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The performance of a photoresist is characterized by several key parameters, including

sensitivity, contrast, and resolution. The following tables provide a summary of typical

formulation and processing parameters for photoresists containing triphenylsulfonium
nonaflate.

Table 1: Example Formulations of Photoresists with Triphenylsulfonium Nonaflate

Component Formulation A (DUV)
Formulation B (EUV
Model)

Polymer Bornyl-protected polymer
Poly(4-hydroxystyrene-co-

tertbutylacrylate) (HS-TBA)

PAG Triphenylsulfonium nonaflate Triphenylsulfonium nonaflate

PAG Loading Not specified[3]
4 - 15 wt% (relative to polymer)

[5]

Solvent Not specified[3] Not specified[5]

Table 2: Processing Parameters for Photoresists with Triphenylsulfonium Nonaflate
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Parameter
Formulation A
(DUV)[3]

Formulation B
(EUV Model)[5]

General Range

Substrate Not specified Silicon Wafer Silicon, Glass

Spin Coating Speed Not specified Not specified 1500 - 4000 rpm

Film Thickness Not specified 50 - 125 nm 50 - 500 nm

PAB Temperature 165°C Not specified 90 - 130°C

PAB Time 5 min Not specified 60 - 90 s

Exposure Wavelength 248 nm 13.5 nm (EUV)
248 nm, 193 nm, 13.5

nm

Exposure Dose 20 mJ/cm² Varies with application 10 - 100 mJ/cm²

PEB Temperature 140°C Not specified 110 - 140°C

PEB Time 1 min Not specified 60 - 90 s

Developer 0.26 N TMAH Not specified 0.26 N TMAH

Development Time 30 s Not specified 30 - 60 s

Troubleshooting
Poor Adhesion: Ensure proper substrate cleaning and use of an adhesion promoter.

Incomplete Development: Increase exposure dose, PEB temperature/time, or development

time.

Pattern Collapse: Optimize the resist thickness and aspect ratio. The developer

concentration can also be adjusted.

"T-topping" or Undercut Profiles: Optimize the PEB conditions to control acid diffusion. The

addition of a quencher can also mitigate these effects.

Safety Precautions
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Photoresist formulations contain organic solvents and photoactive compounds. Always work in

a well-ventilated area, preferably in a fume hood. Wear appropriate personal protective

equipment (PPE), including safety glasses, gloves, and a lab coat. Consult the Safety Data

Sheets (SDS) for all chemicals before use.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Triphenylsulfonium Nonaflate [benchchem.com]

2. Bioinspired polypeptoids as next generation photoresists for extreme ultraviolet
lithography - American Chemical Society [acs.digitellinc.com]

3. 20.210.105.67 [20.210.105.67]

4. microchemicals.com [microchemicals.com]

5. researchgate.net [researchgate.net]

To cite this document: BenchChem. [Application Notes and Protocols for Photoresist
Formulation with Triphenylsulfonium Nonaflate]. BenchChem, [2026]. [Online PDF]. Available
at: [https://www.benchchem.com/product/b114817#formulating-photoresists-with-
triphenylsulfonium-nonaflate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426
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